molecular formula C5H10OS B14158286 (1R,2R)-2-sulfanylcyclopentan-1-ol CAS No. 5449-08-1

(1R,2R)-2-sulfanylcyclopentan-1-ol

Cat. No.: B14158286
CAS No.: 5449-08-1
M. Wt: 118.20 g/mol
InChI Key: BSQRYKFTXPXVIK-RFZPGFLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-sulfanylcyclopentan-1-ol is a chiral organic compound with a unique structure that includes a sulfanyl group (-SH) and a hydroxyl group (-OH) attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a reducing agent like sodium borohydride (NaBH4) to reduce the ketone to an alcohol, followed by the addition of a thiol reagent to introduce the sulfanyl group .

Industrial Production Methods

Industrial production of (1R,2R)-2-sulfanylcyclopentan-1-ol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using efficient catalysts and reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the scalability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-sulfanylcyclopentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: SOCl2, phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

(1R,2R)-2-sulfanylcyclopentan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-2-sulfanylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-methoxycyclopentan-1-ol: Similar structure but with a methoxy group instead of a sulfanyl group.

    (1R,2R)-trans-2-aminocyclopentanol: Contains an amino group instead of a sulfanyl group.

Uniqueness

(1R,2R)-2-sulfanylcyclopentan-1-ol is unique due to the presence of both a sulfanyl and a hydroxyl group on the cyclopentane ring.

Properties

CAS No.

5449-08-1

Molecular Formula

C5H10OS

Molecular Weight

118.20 g/mol

IUPAC Name

(1R,2R)-2-sulfanylcyclopentan-1-ol

InChI

InChI=1S/C5H10OS/c6-4-2-1-3-5(4)7/h4-7H,1-3H2/t4-,5-/m1/s1

InChI Key

BSQRYKFTXPXVIK-RFZPGFLSSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)S)O

Canonical SMILES

C1CC(C(C1)S)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.